

Environmental fate of "Acid Red 249"

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Compound of Interest

Compound Name: Acid Red 249

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An In-Depth Technical Guide on the Environmental Fate of C.I. **Acid Red 249**

Introduction

C.I. **Acid Red 249** (CAS No: 6416-66-6), a synthetic anionic dye belonging to the single azo class, is a significant colorant used primarily in the textile industry for dyeing wool, silk, and polyamide fabrics.^{[1][2][3]} As with many synthetic dyes, its release into the environment through industrial wastewater is a matter of concern. Understanding the environmental fate of **Acid Red 249**—its persistence, degradation, and partitioning in various environmental compartments—is crucial for assessing its ecological risk and developing effective remediation strategies. This guide provides a comprehensive technical overview of the current knowledge regarding the environmental behavior of **Acid Red 249**, drawing from available scientific literature. It covers the key processes of abiotic and biotic degradation, environmental partitioning, and potential ecotoxicity, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. **Acid Red 249** is characterized as a water-soluble powder, a property common to acid dyes which facilitates its transport in aquatic systems.^{[1][4]} Key identifying properties are summarized in the table below.

Property	Value / Description	Reference
C.I. Name	Acid Red 249	[2][5]
CAS Number	6416-66-6	[2][6][7]
Molecular Formula	C ₂₉ H ₂₀ ClN ₃ Na ₂ O ₁₀ S ₃	[2][6]
Molecular Weight	748.11 g/mol	[2][6]
Chemical Class	Anionic Mono-Azo Dye	[2]
Appearance	Dark red powder	[1][2]
Water Solubility	Soluble in water; Azo Acid Dyes generally have solubilities well above 1 g/L.	[1][4]

Environmental Fate and Behavior

The fate of **Acid Red 249** in the environment is determined by a combination of transport and transformation processes. Due to its high water solubility, it is expected to reside primarily in the water column upon release, but will ultimately partition to solid phases like sediment and soil through electrostatic interactions.[4] Its potential for bioaccumulation is low.[4]

Abiotic Degradation: Photodegradation

Photodegradation involves the breakdown of chemical compounds by light. While specific studies on the photodegradation kinetics of **Acid Red 249** are limited, the behavior of similar azo dyes suggests it is a relevant, albeit potentially slow, transformation pathway. For instance, the photodegradation of the azo dye Reactive Yellow P5G was found to be significantly slower (half-life of approximately 30 hours) compared to anthraquinone-class dyes.[8]

However, the rate of degradation can be significantly enhanced through photocatalysis. Studies on other acid red dyes, such as Acid Red 73, have shown highly efficient removal using a Fe₃O₄@TiO₂ composite photocatalyst, achieving 93.56% degradation within 24 minutes under UV irradiation.[9] This indicates that in the presence of naturally occurring or engineered photocatalytic materials, the persistence of **Acid Red 249** could be substantially reduced.

Biotic Degradation (Biodegradation)

Biodegradation is a key process for the removal of organic pollutants. Azo dyes are generally resistant to aerobic biodegradation but can be effectively degraded under anaerobic or microaerophilic conditions.[8][10] The primary mechanism is the reductive cleavage of the azo bond (-N=N-) by microbial azoreductase enzymes, which breaks the molecule into aromatic amines.[11] These amines may then be further mineralized under aerobic conditions.

A bacterial strain identified as *Klebsiella pneumoniae* SK1, isolated from textile mill effluent, has demonstrated the ability to decolorize **Acid Red 249**. [11] This highlights the potential for microbial remediation of wastewater containing this dye.

Quantitative Biodegradation Data

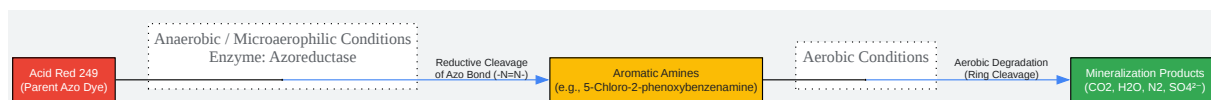
Parameter	Value	Conditions	Reference
Organism	<i>Klebsiella pneumoniae</i> SK1	-	[11]
Initial Dye Conc.	100 µg/ml	-	[11]
Efficiency	Efficient decolorization and reduction	Microaerophilic, 48 hours	[11]
Optimal Temp.	37°C	Static incubation	[11]
Optimal pH	7-9	Static incubation	[11]
Optimal Salinity	2-4%	Static incubation	[11]

Experimental Protocol: Bacterial Decolorization of **Acid Red 249**

The following protocol is based on the methodology described for the isolation and testing of *Klebsiella pneumoniae* SK1.[11]

- Isolation of Bacteria:
 - Bacterial strains are isolated from textile mill discharge points.

- Enrichment is performed in a medium containing the target dye (e.g., 100 µg/ml **Acid Red 249**) to select for dye-tolerant and degrading organisms.
- Culture and Inoculum Preparation:
 - The isolated strain (*K. pneumoniae* SK1) is cultured in a suitable nutrient broth to achieve a desired cell density.
 - The bacterial cells are harvested by centrifugation, washed with a sterile saline solution, and then used as the inoculum.
- Decolorization Assay:
 - A minimal salt medium is prepared and supplemented with **Acid Red 249** to a final concentration of 100 µg/ml.
 - The medium is inoculated with the prepared bacterial culture.
 - Cultures are incubated under specified conditions (e.g., 37°C, static/microaerophilic) for a set period (e.g., 48 hours).
 - Uninoculated medium serves as a control.
- Analysis:
 - At regular intervals, aliquots of the culture are withdrawn and centrifuged to remove bacterial cells.
 - The supernatant is analyzed for color removal using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
 - Degradation products can be identified and quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the breakdown of the parent dye molecule.[\[11\]](#)



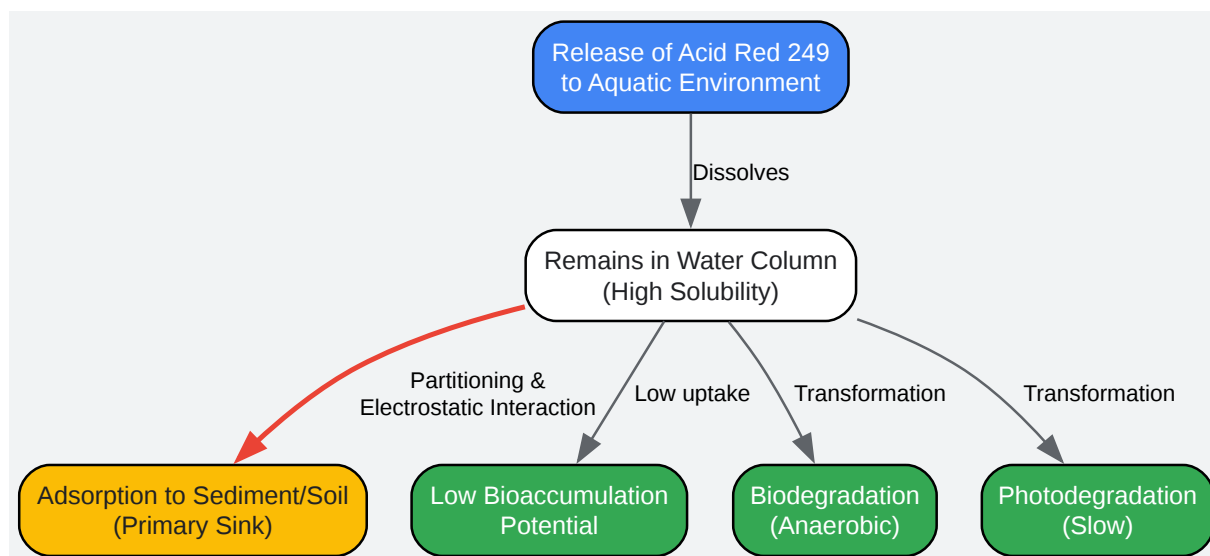
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Caption: Generalized biodegradation pathway for azo dyes like **Acid Red 249**.

Environmental Partitioning

Adsorption and Mobility Given its anionic nature and high water solubility, **Acid Red 249** is expected to be mobile in aquatic environments.[4] However, it will likely partition from the water column to solid matrices such as suspended solids, sediments, and soil.[4] This partitioning is driven by electrostatic interactions between the negatively charged sulfonate groups on the dye molecule and positively charged sites on environmental particles (e.g., metal oxides, clay edges). A study on the interaction of **Acid Red 249** with silica and a cationic polymer confirmed its tendency to form strong ionic complexes, which serves as a proxy for its potential environmental adsorption behavior.[12]

Bioaccumulation A screening assessment of Azo Acid Dyes by the Canadian government concluded that these substances are not likely to bioconcentrate or bioaccumulate in aquatic organisms.[4] This is attributed to their high water solubility and low octanol-water partition coefficients, which limit their ability to partition into fatty tissues of organisms.



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Caption: Logical flow of the primary environmental fate processes for **Acid Red 249**.

Ecotoxicological Profile

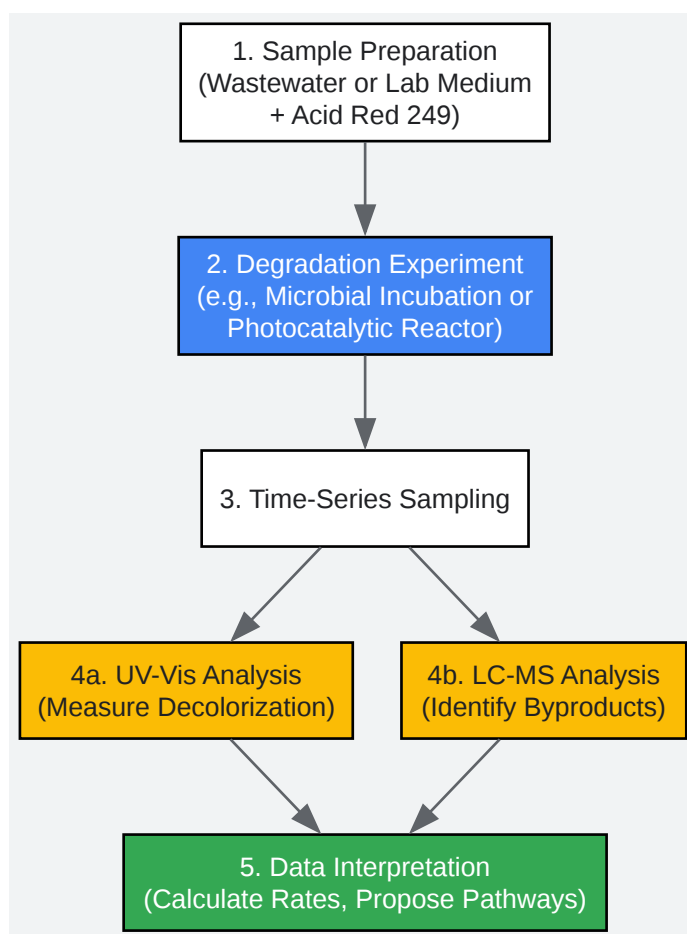
Specific ecotoxicity data (e.g., LC50 for fish or EC50 for invertebrates) for **Acid Red 249** is not readily available in the reviewed literature. A Material Safety Data Sheet (MSDS) indicates the substance is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract, but does not provide environmental hazard information.[6]

The ecotoxicological concern for azo dyes stems from two sources: the parent molecule and its degradation products. The breakdown of azo dyes under anaerobic conditions can release aromatic amines, some of which are known to be mutagenic and carcinogenic.[13] For example, the manufacturing of **Acid Red 249** involves 5-Chloro-2-phenoxybenzenamine, an aromatic amine that would be released upon reductive cleavage of the azo bond.[2] Therefore, while the parent dye may have low toxicity, its environmental degradation could lead to the formation of more hazardous byproducts.

Analytical Methodologies

The study of the environmental fate of **Acid Red 249** relies on a suite of analytical techniques to quantify the parent compound and identify its transformation products.

- **UV-Visible Spectrophotometry:** This is a common and rapid method used to measure the concentration of the dye in aqueous solutions. The decrease in absorbance at the dye's characteristic wavelength (λ_{max}) is used to quantify decolorization during degradation experiments.[14]
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This powerful technique is essential for separating and identifying the intermediate and final products of degradation.[11][15] It provides structural information necessary to elucidate degradation pathways.
- **Total Organic Carbon (TOC) Analysis:** TOC measurements are used to determine the extent of mineralization (the complete conversion of the organic dye molecule to CO₂ and water). A decrease in TOC indicates true degradation rather than just decolorization.



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Caption: A typical experimental workflow for an environmental degradation study.

Summary and Conclusion

C.I. **Acid Red 249** is a water-soluble, anionic azo dye with a low potential for bioaccumulation. [4] Its environmental fate is primarily governed by partitioning to sediment and soil, and by microbial degradation.[4] While resistant to aerobic breakdown, it can be decolorized and degraded by specific microorganisms like *Klebsiella pneumoniae* SK1 under microaerophilic or anaerobic conditions via the reductive cleavage of its azo bond.[11] This process, however, leads to the formation of aromatic amines, which may pose a greater toxicological risk than the parent dye.[13] Abiotic degradation via photolysis appears to be a slow process unless enhanced by photocatalysts.[8][9] A significant data gap remains regarding the specific ecotoxicity of **Acid Red 249** and its degradation products, highlighting an area for future research to fully characterize its environmental risk profile.

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References

- 1. Acid Red 249 - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Acid red 249 [himedialabs.com]
- 4. Screening Assessment - Canada.ca [canada.ca]
- 5. saujanyaexports.com [saujanyaexports.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imaging.org [imaging.org]

- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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